Methyl 5-hydroxy-2-methyl-4-nitrobenzoate
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Overview
Description
Methyl 5-hydroxy-2-methyl-4-nitrobenzoate is an organic compound with the molecular formula C9H9NO5 It is a derivative of benzoic acid and features a nitro group, a hydroxyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-hydroxy-2-methyl-4-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl salicylate (methyl 2-hydroxybenzoate) followed by methylation. The nitration step typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The methylation step can be achieved using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the use of strong acids and potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-2-methyl-4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Methyl 5-oxo-2-methyl-4-nitrobenzoate.
Reduction: Methyl 5-hydroxy-2-methyl-4-aminobenzoate.
Substitution: Methyl 5-alkoxy-2-methyl-4-nitrobenzoate.
Scientific Research Applications
Methyl 5-hydroxy-2-methyl-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 5-hydroxy-2-methyl-4-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl and ester groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxy-5-nitrobenzoate: Similar structure but differs in the position of the nitro and hydroxyl groups.
Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate: Contains an additional methoxy group.
Methyl 4-hydroxy-2-nitrobenzoate: Similar but lacks the methyl group on the benzene ring
Uniqueness
Methyl 5-hydroxy-2-methyl-4-nitrobenzoate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Biological Activity
Methyl 5-hydroxy-2-methyl-4-nitrobenzoate is an organic compound characterized by its unique molecular structure, which includes a hydroxyl group, a nitro group, and a methyl ester group. This compound has garnered attention in biological research due to its potential applications in enzyme interactions and metabolic pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C9H9NO5
- Molecular Weight : 197.17 g/mol
- Structure : The compound features a nitro group (-NO2) at the para position relative to the hydroxyl group (-OH) and a methyl group (-CH3) at the ortho position on the benzoate ring.
This compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The nitro group can be reduced to form reactive intermediates that inhibit specific enzyme activities.
- Receptor Binding : The hydroxyl and ester functionalities enhance binding affinity to biological targets, modulating various signaling pathways.
- Metabolic Pathway Interactions : The compound is utilized in studies to understand metabolic pathways involving enzyme interactions.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MICs) against selected pathogens are summarized in Table 1.
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | <0.125 |
Escherichia coli | <0.25 |
Bacillus cereus | <0.0625 |
Cytotoxicity Studies
Cytotoxicity assays have shown that this compound can selectively inhibit cancer cell lines while exhibiting low toxicity towards normal cells. The IC50 values for various cancer cell lines are presented in Table 2.
Cell Line | IC50 (μM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 18 |
Case Studies
- Study on Enzyme Interaction : A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism. The compound's interaction with these enzymes could lead to significant implications for pharmacokinetics and drug interactions .
- Antimicrobial Efficacy : Another study investigated the antimicrobial efficacy of this compound against multidrug-resistant strains of bacteria. Results indicated that it had potent activity against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating resistant infections .
Properties
Molecular Formula |
C9H9NO5 |
---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
methyl 5-hydroxy-2-methyl-4-nitrobenzoate |
InChI |
InChI=1S/C9H9NO5/c1-5-3-7(10(13)14)8(11)4-6(5)9(12)15-2/h3-4,11H,1-2H3 |
InChI Key |
VTUVDQMFXYQGBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)O)[N+](=O)[O-] |
Origin of Product |
United States |
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